6-Acetyl-2-aminonicotinaldehyde
Description
Significance of Nicotinaldehyde Derivatives in Contemporary Organic Synthesis
Nicotinaldehyde and its derivatives are a class of pyridine-based compounds that have garnered considerable attention in organic synthesis. The pyridine (B92270) ring, a core component of these molecules, is a structural motif found in numerous natural products, including vitamins and alkaloids, as well as in a wide range of synthetic pharmaceuticals and agrochemicals. lifechemicals.com The presence of an aldehyde group provides a reactive site for a variety of chemical transformations, making nicotinaldehyde derivatives valuable precursors for the construction of more elaborate molecular architectures.
The versatility of nicotinaldehyde derivatives is further enhanced by the potential for substitution on the pyridine ring. The introduction of various functional groups allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its reactivity and biological activity. For instance, the synthesis of 1,8-naphthyridine-3-carboxylates has been achieved from 2-chloronicotinaldehyde (B135284) derivatives, highlighting the utility of these compounds in constructing fused heterocyclic systems. researchgate.net
Overview of Functionalized Aminopyridines as Versatile Synthetic Building Blocks
Functionalized aminopyridines are a cornerstone of modern synthetic chemistry, prized for their role as versatile building blocks. lifechemicals.comenamine.net The presence of both an amino group and a pyridine ring imparts a dual nucleophilic character to these molecules, enabling them to participate in a wide array of cyclization reactions to form five- and six-membered azaheterocycles. sioc-journal.cn This reactivity has been harnessed in the synthesis of diverse heterocyclic scaffolds, including imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn
The strategic placement of additional functional groups on the aminopyridine core further expands their synthetic utility. These functional groups can act as handles for subsequent chemical modifications, allowing for the construction of complex and highly decorated molecules. This modular approach is central to the development of new materials and therapeutic agents. The ability to systematically modify the structure of aminopyridine-based building blocks is crucial for establishing structure-activity relationships and optimizing the properties of the final products.
Contextualizing 6-Acetyl-2-aminonicotinaldehyde within the Field of Polyfunctional Heteroaromatic Scaffolds
This compound is a prime example of a polyfunctional heteroaromatic scaffold. It incorporates three key functional groups on a pyridine ring: an acetyl group, an amino group, and an aldehyde group. This unique combination of functionalities makes it a highly valuable and reactive intermediate in organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-acetyl-2-aminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)7-3-2-6(4-11)8(9)10-7/h2-4H,1H3,(H2,9,10) |
InChI Key |
OLEGFNRZZRWTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)C=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Acetyl 2 Aminonicotinaldehyde and Its Functional Analogues
Retrosynthetic Pathways Towards the 6-Acetyl-2-aminonicotinaldehyde Core
A logical retrosynthetic analysis of this compound involves disconnecting the acetyl and formyl groups to simplify the target molecule. This leads to key pyridine-based intermediates. One primary disconnection breaks the C-C bond of the acetyl group, suggesting an acylation reaction of a suitable aminonicotinaldehyde precursor. Another key disconnection targets the formyl group, pointing towards formylation of a pre-existing 2-amino-6-acetylpyridine. Further simplification can be envisioned by disconnecting the amino group, which could be introduced via amination of a suitable di-substituted pyridine (B92270). These disconnections form the basis for the synthetic strategies discussed below.
Synthetic Approaches to this compound
The forward synthesis of this compound can be achieved through several distinct strategies, each with its own advantages and challenges.
Strategies for Selective Acylation of Aminonicotinaldehyde Scaffolds
One direct approach involves the selective acylation of an aminonicotinaldehyde. A common method for the synthesis of this compound is the reaction of 2-aminonicotinaldehyde with acetic anhydride. This reaction is typically performed under controlled conditions, often with a catalyst like pyridine and may require heating to drive the acetylation. The selectivity of acylation is a critical aspect, especially when multiple reactive sites are present. The use of specific acylating agents and reaction conditions can favor acylation at the desired position. For instance, reagents like N-acetylimidazole have been used for selective acylation. nih.gov The choice of solvent can also influence the outcome, with polar aprotic solvents such as ethanol (B145695) or DMF often being employed.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
| 2-Aminonicotinaldehyde | Acetic Anhydride | Pyridine | - | Heating | This compound |
| L-Rhamnal | Acetyl chloride | - | - | - | Allylically substituted product |
| L-Rhamnal | Acetic anhydride-pyridine | - | - | - | Homoallylically protected product |
This table summarizes selective acylation reactions on different scaffolds.
Methods for Directed Formylation of Substituted Aminopyridines
An alternative strategy involves the directed formylation of a substituted aminopyridine, such as 2-amino-6-acetylpyridine. This approach requires methods that can selectively introduce a formyl group at the 3-position of the pyridine ring. While specific examples for the direct formylation of 2-amino-6-acetylpyridine to yield the target molecule are not extensively detailed in the provided results, general methods for pyridine formylation could potentially be adapted.
Exploration of Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like this compound in a single step from simple starting materials. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly described, the principles of MCRs, such as the Strecker or Povarov reactions, could be conceptually applied. nih.gov For instance, a hypothetical MCR could involve the condensation of a suitable dicarbonyl compound, an ammonia (B1221849) source, and a third component to assemble the substituted pyridine ring in one pot. The development of such a reaction would represent a significant advancement in the synthesis of this important scaffold.
Chemoselective Functionalization and Derivatization of this compound
The presence of multiple reactive sites in this compound, namely the aldehyde, ketone, and amino groups, allows for a wide range of chemoselective derivatization reactions.
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic attack, and its reactivity is enhanced by the electron-withdrawing acetyl group. This allows for a variety of transformations.
Hemiacetal and Acetal Formation: In the presence of alcohols, the aldehyde can form hemiacetals and subsequently acetals, which can serve as protecting groups in further synthetic manipulations.
Imine Formation: Reaction with primary amines leads to the formation of Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic compounds. These reactions typically occur in polar aprotic solvents.
Reduction: The aldehyde can be selectively reduced to a primary alcohol.
Oxidation: The aldehyde can be oxidized to a carboxylic acid.
Derivatization for Analysis: The aldehyde can be derivatized to facilitate analysis, for instance, by gas chromatography. This can involve reactions with reagents like methoxylamine hydrochloride followed by silylation.
| Reaction Type | Reagent | Product Type |
| Hemiacetal Formation | Alcohol | Hemiacetal |
| Imine Formation | Primary Amine | Schiff Base (Imine) |
| Reduction | Reducing Agent (e.g., NaBH4) | Primary Alcohol |
| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |
| Derivatization | Methoxylamine hydrochloride / Silylating agent | Oxime / Silylated derivative |
This table outlines common derivatization reactions at the aldehyde moiety of this compound.
Transformations Involving the Amino Group
The primary amino group at the C2 position of the pyridine ring is a key nucleophilic center, readily participating in reactions to form a variety of important chemical bonds. Its reactivity is fundamental to the construction of fused heterocyclic systems and other derivatives.
One of the most common transformations is the formation of Schiff bases, or azomethines, through condensation with carbonyl compounds. ekb.egiosrjournals.org This reaction typically involves the reaction of the primary amine with an aldehyde or ketone, often under acid or base catalysis, to form an imine (–C=N–). ekb.egiosrjournals.org For instance, the amino group of an aminopyridine derivative can react with various aldehydes and ketones to yield the corresponding Schiff base ligands. These reactions are often carried out by refluxing the reactants in a solvent like ethanol.
Another significant transformation of the 2-amino group is its use in the synthesis of fused heterocyclic rings, such as imidazo[1,2-a]pyridines. These structures are formed by reacting a 2-aminopyridine (B139424) derivative with an α-haloketone. rsc.org The reaction proceeds via nucleophilic substitution where the pyridine nitrogen attacks the α-carbon of the ketone, displacing the halide, followed by cyclization involving the amino group. rsc.org Variations of this synthesis can utilize in-situ generated iodoketones or α-diazoketones catalyzed by copper salts. rsc.org
The amino group can also be a directing group or a participant in multicomponent reactions. For example, 2-aminopyridine derivatives are precursors in the synthesis of various substituted pyridines. nih.gov
| Reactant Class | Reagent(s) | Product Type | General Conditions | Reference(s) |
| 2-Aminopyridine | Aldehyde or Ketone | Schiff Base (Imine) | Acid/base catalysis, heat | ekb.egiosrjournals.org |
| 2-Aminopyridine | α-Haloketone | Imidazo[1,2-a]pyridine | Reflux in solvent | rsc.org |
| 2-Aminopyridine | α-Diazoketone | Imidazo[1,2-a]pyridine | Cu(OTf)₂ catalyst, heat | rsc.org |
Derivatizations of the Acetyl Group
The acetyl group at the C6 position, featuring a reactive methyl ketone, provides another avenue for structural modification. The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions at both sites.
A key reaction involving the acetyl group is the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base like piperidine (B6355638) or boric acid and results in the formation of a new carbon-carbon double bond. wikipedia.orgmdpi.com This method is highly effective for synthesizing α,β-unsaturated ketones (conjugated enones). wikipedia.org The process begins with the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the acetyl carbonyl group. A subsequent dehydration step eliminates a molecule of water to yield the final product. wikipedia.orgthermofisher.com
The acetyl group can also be transformed into other functional groups. For example, the ketone can be reacted with hydroxylamine (B1172632) to form an oxime. Furthermore, the methyl group of the acetyl moiety can be halogenated under specific conditions to form an α-haloketone, which can then be used in subsequent cyclization reactions, similar to those described for the amino group. rsc.org
| Reactant | Reagent(s) | Product Type | Catalyst/Conditions | Reference(s) |
| Acetyl Group (Ketone) | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Ketone | Weak base (e.g., Piperidine, Boric Acid) | wikipedia.orgthermofisher.commdpi.com |
| Acetyl Group (Ketone) | Primary Amine | Schiff Base (Imine) | Acid/base catalysis, heat | iosrjournals.org |
| Acetyl Group (Ketone) | Hydroxylamine | Oxime | Mild acid/base | sigmaaldrich.com |
| Acetyl Group (Ketone) | Iodine, Base | α-Iodoketone | In-situ generation | rsc.org |
Application of 6 Acetyl 2 Aminonicotinaldehyde As a Precursor in Complex Heterocyclic Synthesis
Friedländer Condensation Reactions Utilizing 6-Acetyl-2-aminonicotinaldehyde
The Friedländer annulation is a classical and powerful method for the synthesis of quinolines and their aza-analogs, such as naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound is an ideal substrate for this transformation, leading to the formation of substituted 1,8-naphthyridines, a class of compounds with significant biological activities.
Synthesis of Novel 1,8-Naphthyridine (B1210474) Derivatives
The reaction of this compound with various ketones and compounds possessing an active methylene (B1212753) group under Friedländer conditions provides a direct route to novel 1,8-naphthyridine derivatives. The acetyl group at the 6-position of the starting material becomes a key substituent at the 7-position of the resulting 1,8-naphthyridine ring system. For instance, condensation with simple ketones like acetone (B3395972) leads to the formation of 7-acetyl-2-methyl-1,8-naphthyridine. The versatility of this reaction allows for the introduction of a wide range of substituents at the 2-position of the naphthyridine core by simply varying the active methylene compound. This approach has been utilized to synthesize a library of 1,8-naphthyridine derivatives for potential applications in drug discovery and materials science.
Catalytic Strategies in Friedländer Condensations
To enhance the efficiency and sustainability of the Friedländer condensation, various catalytic strategies have been explored. These methods often aim to reduce reaction times, improve yields, and utilize more environmentally benign conditions.
One notable approach is the use of montmorillonite K10 , a type of clay catalyst. This solid acid catalyst can facilitate the condensation and cyclization steps under heterogeneous conditions, allowing for easier product purification and catalyst recycling.
Metal-catalyzed versions of the Friedländer synthesis have also been developed. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to be an effective catalyst for the condensation of 2-aminonicotinaldehydes with active methylene compounds under solvent-free grinding conditions. This method offers advantages such as operational simplicity, mild reaction conditions, and high yields.
Furthermore, solvent-free conditions and the use of green catalysts have gained prominence. Choline hydroxide, a metal-free and water-soluble ionic liquid, has been successfully employed as a catalyst for the gram-scale synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde in water. nih.govnih.gov This approach represents a greener alternative to traditional methods that often rely on hazardous organic solvents and harsh reaction conditions. nih.govnih.gov
Construction of Diverse Fused and Annulated Heterocyclic Systems
Beyond the Friedländer condensation, the unique reactivity of this compound allows for its use in the construction of a variety of other fused and annulated heterocyclic systems.
Formation of Thiazolo[3,2-a]pyrimidine Derivatives and Related Scaffolds
This compound can serve as a precursor for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. While direct synthesis from this specific aldehyde is a logical extension, the general strategy involves the reaction of a β-ketoaldehyde with a thiourea (B124793) derivative. In a plausible synthetic route, the acetyl and aldehyde groups of this compound could react with thiourea or its derivatives to form an intermediate dihydropyrimidine-2-thione. Subsequent intramolecular cyclization, potentially involving the amino group or further reaction at the acetyl group, followed by reaction with an appropriate alkylating agent like an α-halo ketone, would lead to the formation of the fused thiazolo[3,2-a]pyrimidine scaffold. The specific substitution pattern on the final product would be dictated by the reaction conditions and the other reagents employed. Research has demonstrated the synthesis of various thiazolo[3,2-a]pyrimidine derivatives, which are recognized for their biological activities. nih.govresearchgate.net
Synthesis of Dipyrido- and Phenanthroline Systems
The construction of dipyrido and phenanthroline systems from this compound represents a more complex synthetic challenge that can be approached through multi-step sequences.
For the synthesis of dipyrido systems , such as dipyrido[1,2-a:2',3'-d]pyrimidines, one could envision a strategy where the 2-amino-3-formylpyridine core of this compound is first elaborated. For instance, reaction with a suitable active methylene compound containing a pyrimidine (B1678525) precursor moiety could lead to the formation of a pyridopyrimidine intermediate. Subsequent cyclization reactions, potentially involving the acetyl group, could then be employed to construct the second pyridine (B92270) ring, thus forming the dipyrido system. The synthesis of various pyridopyrimidine derivatives from 2-aminopyridine (B139424) precursors has been reported, highlighting the feasibility of such approaches. niscpr.res.inmdpi.com
The synthesis of phenanthroline systems from this compound would likely involve a variation of the Friedländer synthesis or a related cyclization strategy. By carefully selecting a cyclic ketone or a diketone as the active methylene component, it is possible to construct the additional fused rings required for the phenanthroline core. For example, condensation with a cyclohexanone (B45756) derivative could lead to a tetrahydro-phenanthroline system, which could be subsequently aromatized. The specific substitution pattern on the phenanthroline would be determined by the substituents on both the this compound and the cyclic ketone.
Exploration of Further Condensed Heterocycles through Cyclization Reactions
The inherent reactivity of this compound, stemming from its amino, acetyl, and aldehyde functionalities, makes it a prime candidate for constructing fused heterocyclic systems. The strategic manipulation of these groups allows for a variety of intramolecular and intermolecular cyclization pathways, leading to novel polycyclic scaffolds.
One of the key mechanistic pathways involves the initial nucleophilic attack on the aldehyde, followed by an intramolecular cyclization and subsequent aromatization. The presence of the electron-withdrawing acetyl group enhances the electrophilicity of the aldehyde, facilitating the initial nucleophilic addition. This is often followed by a condensation reaction involving the acetyl group or the amino group, leading to the formation of a new ring fused to the parent pyridine core.
While specific examples of cyclization reactions starting directly from this compound are not extensively detailed in publicly available literature, the reactivity of analogous compounds provides a strong indication of its potential. For instance, the cyclization of derivatives of 2-acetyl-1-naphthol hydrazones with reagents like triphosgene (B27547) has been shown to yield naphthoxazine structures. mdpi.com Similarly, the cyclization of N-acetyl derivatives of pyridones with various reagents can lead to the formation of azoles and azines. researchgate.net Computational studies on related diacetyl-dimethylpyridines have shown that protonation of the pyridine nitrogen can increase the acidity of the methyl groups of the acetyl functions, promoting enolization and subsequent cyclization reactions. nih.gov These examples underscore the potential of the acetyl and amino groups in this compound to participate in cyclization cascades to form condensed heterocycles.
Reactions with Active Methylene Compounds and Other Nucleophiles
The aldehyde functionality of this compound is a key site for reactions with active methylene compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups. researchgate.net These reactions typically proceed via the Knoevenagel condensation, a nucleophilic addition of the active methylene compound to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. researchgate.netresearchgate.netnih.govmdpi.comnih.gov
Common active methylene compounds that can react with this compound include:
Ethyl cyanoacetate (B8463686)
Diethyl malonate
Acetylacetone
The resulting α,β-unsaturated intermediate from the Knoevenagel condensation possesses a reactive Michael acceptor site, which can undergo further intramolecular cyclization involving the amino group or the acetyl group of the original pyridine ring. This can lead to the formation of various fused pyridine systems.
Beyond active methylene compounds, the aldehyde group readily participates in nucleophilic additions with other nucleophiles such as alcohols and amines. Reaction with primary amines, for example, leads to the formation of Schiff bases (imines), which are crucial intermediates in the synthesis of various heterocyclic structures.
Table 1: Potential Nucleophiles for Reaction with this compound
| Nucleophile Type | Specific Example | Potential Reaction Type |
| Active Methylene Compound | Malononitrile | Knoevenagel Condensation |
| Active Methylene Compound | Ethyl Acetoacetate | Knoevenagel Condensation |
| Amine | Primary Amines | Schiff Base Formation |
| Alcohol | Methanol/Ethanol (B145695) | Hemiacetal Formation |
Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.govunits.it The structural features of this compound make it an ideal candidate for incorporation into such reaction sequences.
While specific MCRs explicitly utilizing this compound are not widely documented, its potential can be inferred from established MCR methodologies. For instance, the Biginelli reaction, a well-known three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, could potentially be adapted. nih.govunits.itnih.govfrontiersin.org In such a scenario, this compound would serve as the aldehyde component.
Similarly, the Hantzsch pyridine synthesis, another classic MCR, typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). nih.gov The aldehyde functionality of this compound could be employed in Hantzsch-type reactions to generate complex, highly substituted dihydropyridine (B1217469) and pyridine derivatives.
The integration of this compound into MCRs would allow for the rapid construction of complex heterocyclic libraries, which is of significant interest in medicinal chemistry and materials science. The amino and acetyl groups on the pyridine ring could either be inert during the MCR or participate in subsequent intramolecular cyclizations to further increase molecular complexity.
Advanced Spectroscopic and Structural Elucidation of 6 Acetyl 2 Aminonicotinaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For 6-Acetyl-2-aminonicotinaldehyde, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The aldehyde proton is highly deshielded and will resonate at a characteristic downfield position, generally above δ 9.5 ppm. The methyl protons of the acetyl group will appear as a singlet in the upfield region, likely around δ 2.5 ppm. The protons of the amino group will present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, appearing in the δ 190-210 ppm region. The aromatic carbons of the pyridine ring will resonate between δ 110 and 160 ppm. The methyl carbon of the acetyl group will be found in the upfield region, typically around δ 20-30 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde CH | ~9.8 | ~192 |
| Pyridine CH (position 4) | ~8.2 | ~140 |
| Pyridine CH (position 5) | ~7.9 | ~118 |
| Acetyl CH₃ | ~2.6 | ~25 |
| Amino NH₂ | Variable (broad) | - |
| Pyridine C-NH₂ | - | ~160 |
| Pyridine C-CHO | - | ~155 |
| Pyridine C-Acetyl | - | ~150 |
| Acetyl C=O | - | ~200 |
Note: These are predicted values and may vary from experimental data. The analysis of related compounds, such as 2-aminonicotinaldehyde and its metal complexes, provides a basis for these predictions. researchgate.net
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Interpretation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈N₂O₂), the molecular weight is 164.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 164. The fragmentation of this compound is expected to follow predictable pathways for aldehydes, ketones, and aromatic amines. Key fragmentation patterns would likely include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 149, corresponding to the [M-15]⁺ ion, arising from the cleavage of the acetyl group.
Loss of carbon monoxide (CO): Cleavage of the aldehyde group could lead to the loss of CO, resulting in a fragment at m/z 136, corresponding to the [M-28]⁺ ion.
Loss of an acetyl radical (•COCH₃): This would generate a significant peak at m/z 121, corresponding to the [M-43]⁺ ion.
McLafferty Rearrangement: While less common for aromatic aldehydes, a McLafferty rearrangement involving the acetyl group could potentially occur.
The study of mass spectra of related compounds, such as N1-acyl derivatives of 2-acetamino-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosylamine, provides insights into the fragmentation of acetylated amino compounds. researchgate.net
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Origin |
| 164 | [M]⁺ | Molecular Ion |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 136 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde |
| 121 | [M - COCH₃]⁺ | Loss of the acetyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected absorptions include:
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
C-H stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching from the acetyl group just below 3000 cm⁻¹.
C=O stretching: Two distinct carbonyl stretching bands are expected. The aldehyde C=O stretch would typically appear around 1700-1720 cm⁻¹, while the ketone C=O stretch of the acetyl group would be in the range of 1680-1700 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
N-H bending: An N-H bending vibration for the primary amine would be observed around 1600-1650 cm⁻¹.
The FTIR spectrum of a related compound, 1-amino-2,6-dimethylpiperidine (B1295051), shows characteristic N-H stretching and bending vibrations that can be used for comparative analysis. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations are also Raman active. The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core. Analysis of the Raman spectrum of 1-amino-2,6-dimethylpiperidine can offer insights into the expected vibrational modes. mdpi.com
Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Weak |
| Aromatic (C-H) | Stretch | >3000 | Strong |
| Aliphatic (C-H) | Stretch | <3000 | Strong |
| Aldehyde (C=O) | Stretch | 1700-1720 | Moderate |
| Ketone (C=O) | Stretch | 1680-1700 | Moderate |
| Aromatic (C=C/C=N) | Ring Stretch | 1450-1600 | Strong |
| Amino (N-H) | Bend | 1600-1650 | Weak |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture Determination
For instance, the crystal structure of 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, a more complex derivative, reveals a nearly planar thiazolo[3,2-a]pyrimidine fragment with the acetyl group located in the plane of the bicyclic system. researchgate.net This suggests that the pyridine ring in this compound is likely to be planar.
The crystal structure of 2-acetylpyridine-(2-amino-benzoylhydrazone) also shows a nearly planar structure with intermolecular hydrogen bonds. mdpi.com In the solid state of this compound, it is expected that intermolecular hydrogen bonding will play a significant role in the crystal packing, likely involving the amino group, the aldehyde oxygen, and the acetyl oxygen. The planarity of the pyridine ring and the attached functional groups would also influence the packing arrangement.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions.
The conjugated system of the pyridine ring, along with the acetyl and aldehyde groups, will give rise to strong π→π* transitions, likely in the range of 250-350 nm. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted nicotin-aldehyde. The carbonyl groups also possess non-bonding electrons (n-electrons), which can undergo n→π* transitions. These are typically weaker in intensity and appear at longer wavelengths than the π→π* transitions.
Studies on the synthesis and photophysical characterization of 2'-aminochalcones, which also contain conjugated keto and amino groups, show absorption maxima that are dependent on the substitution pattern and solvent polarity. Similarly, the UV-Vis spectrum of this compound would be sensitive to the solvent environment.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λ_max (nm) | Relative Intensity |
| π→π | 250-350 | Strong |
| n→π | >350 | Weak |
Computational Chemistry and Theoretical Investigations of 6 Acetyl 2 Aminonicotinaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. For 6-Acetyl-2-aminonicotinaldehyde, DFT calculations can be employed to understand its molecular geometry, electronic distribution, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be performed to map the electron density distribution of the molecule. These calculations would likely reveal a significant polarization of the electron density due to the presence of the electron-withdrawing acetyl and aldehyde groups, as well as the electron-donating amino group. The aldehyde and acetyl groups, in particular, would be identified as electrophilic centers, susceptible to nucleophilic attack. The nitrogen atom of the amino group and the pyridine (B92270) ring nitrogen would, in contrast, represent nucleophilic regions.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides further insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO would be concentrated on the acetyl and aldehyde functionalities. This distribution indicates that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, solvent effects, and intermolecular interactions.
For this compound, MD simulations could be used to explore the rotational freedom around the single bonds connecting the acetyl and aldehyde groups to the pyridine ring. These simulations would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in various solvents. The dynamic behavior of the amino group, including its potential for hydrogen bonding with the adjacent acetyl group, could also be investigated.
By simulating the molecule in a solvent like water, MD can provide information on how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. The results of MD simulations can be used to generate an ensemble of low-energy conformations that can then be used for further, more detailed quantum mechanical calculations.
Quantitative Structure-Reactivity Relationships (QSAR) Studies for Predicting Chemical Transformations
A QSAR study would typically involve a set of structurally related aminonicotinaldehyde derivatives with known reactivity data for a specific chemical transformation, such as their reaction rate with a particular nucleophile. mdpi.com Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
By applying statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that relates the descriptors to the observed reactivity. uran.ua For this compound, a QSAR model could predict its reactivity based on descriptors such as the calculated partial charge on the aldehyde carbon, the energy of the LUMO, and steric parameters related to the acetyl and amino groups. mdpi.com
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, computational methods can be used to study various reactions, such as Schiff base formation, which is a common reaction of aldehydes.
Using DFT, the reaction pathway for the condensation of this compound with a primary amine can be mapped out. This would involve locating the transition state structure for the nucleophilic attack of the amine on the aldehyde carbon, as well as any intermediates formed along the reaction coordinate. The calculated activation energy for the reaction would provide a quantitative measure of its feasibility.
These computational studies can also shed light on the role of catalysts in promoting the reaction. For example, the effect of an acid or base catalyst on the reaction mechanism and energetics can be investigated. The calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.
Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 15.2 |
| Dehydration | 10.5 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from computational modeling of a reaction mechanism.
In Silico Screening and Design of Novel Derivatives with Predicted Reactivity Profiles
The insights gained from computational studies can be used to design novel derivatives of this compound with tailored reactivity profiles. This process, known as in silico screening, involves the computational evaluation of a virtual library of compounds before their actual synthesis and testing.
Starting with the core structure of this compound, various substituents can be computationally introduced at different positions on the pyridine ring. For each of these virtual derivatives, computational methods like DFT can be used to predict their electronic properties and reactivity. For example, the effect of adding electron-donating or electron-withdrawing groups on the electrophilicity of the aldehyde and acetyl groups can be systematically studied.
This in silico approach allows for the rapid screening of a large number of potential derivatives, identifying those with the most promising reactivity profiles for a specific application. This can significantly reduce the time and resources required for the development of new chemical entities. The designed derivatives can then be prioritized for synthesis and experimental validation. mdpi.com
Mechanistic Organic Chemistry Studies of Transformations Involving 6 Acetyl 2 Aminonicotinaldehyde
Detailed Analysis of Reaction Pathways and Intermediates
Detailed experimental and computational studies on the reaction pathways and intermediates of 6-Acetyl-2-aminonicotinaldehyde are not extensively documented in publicly available literature. However, a general understanding of its reactivity can be inferred from its functional groups. The presence of an aldehyde, a ketone (the acetyl group), and an amino group on a pyridine (B92270) ring suggests a rich and complex reactivity.
The aldehyde group is a primary site for nucleophilic additions. For instance, it can react with alcohols to form hemiacetals or with primary amines to yield Schiff bases (imines), which can serve as intermediates in the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the acetyl group at the 6-position enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby accelerating nucleophilic attack at this position.
A proposed, though not extensively detailed, mechanistic pathway for certain transformations involves:
Hydrogen-bond activation: The ketone carbonyl of the acetyl group may be activated through hydrogen bonding.
Enolate formation: Subsequent abstraction of an α-hydrogen can lead to the formation of an enolate intermediate.
Nucleophilic attack and cyclization: The enolate can then act as a nucleophile, attacking the aldehyde intramolecularly, leading to a cyclized product.
Aromatization: The final step would be aromatization to yield a stable heterocyclic system.
For more definitive validation of reaction mechanisms, techniques such as isotopic labeling (e.g., with ¹³C in the acetyl group) could be employed to trace the fate of intermediates using NMR or mass spectrometry. Additionally, stopped-flow kinetics could potentially be used to observe transient species.
Kinetic and Thermodynamic Investigations of Key Annulation and Derivatization Reactions
A thorough search of scientific databases reveals a notable lack of specific kinetic and thermodynamic data for the annulation and derivatization reactions of this compound. While one source mentions that key transition states in a proposed mechanistic pathway may have activation energies as low as 1.1 kcal/mol due to stabilizing hydrogen bonds and aromatic stabilization, it does not provide the specific reaction or the methodology used to determine this value. Another mention of a Gibbs free energy of activation (ΔG‡) of 1.8 kcal/mol for aromatization steps in the presence of water also lacks specific context and citation of a primary source.
To obtain such data, dedicated experimental studies would be required. Pre-steady-state kinetic approaches, such as rapid chemical quench assays or stopped-flow fluorimetry, could be utilized to measure the rates of product formation and conformational changes in the enzyme, respectively.
| Parameter | Data |
| Activation Energy (Transition State) | 1.1 kcal/mol (unspecified reaction) |
| Activation Energy (Aromatization) | 1.8 kcal/mol (in water) |
Probing the Role of Catalysts and Solvent Effects on Reaction Outcomes
The influence of catalysts and solvents on the reactions of this compound is an area where detailed research is sparse. One of the common methods for the synthesis of this compound involves the acetylation of 2-aminonicotinaldehyde using acetic anhydride, where pyridine is often used as a catalyst.
Solvents are known to play a crucial role in the outcome of organic reactions. For nucleophilic additions to the aldehyde group of this compound, polar aprotic solvents such as ethanol (B145695) or dimethylformamide (DMF) are typically used, with reactions occurring at temperatures ranging from ambient to reflux. It has been suggested that water as a solvent can enhance hydrogen-bonding interactions, which may lead to a reduction in activation barriers for certain reaction steps. High temperatures, for instance up to 250°C, have been noted to facilitate cyclization reactions in non-aqueous media.
However, systematic studies evaluating a broad range of catalysts and solvents to optimize yield, regioselectivity, or stereoselectivity for specific transformations of this compound are not readily found in the reviewed literature.
Stereochemical Control and Diastereoselectivity in Synthetic Applications
The principles of stereochemical control and diastereoselectivity are fundamental in modern organic synthesis. However, there is a significant lack of published research specifically detailing the application of these principles to reactions involving this compound. While there is a vast body of literature on asymmetric synthesis and diastereoselective reactions of other aldehydes and ketones, direct examples or dedicated studies involving this particular compound are not apparent in the searched scientific literature.
Future research in this area could involve the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in reactions at the aldehyde or acetyl group, potentially leading to the synthesis of enantiomerically enriched or diastereomerically pure heterocyclic compounds derived from this compound.
Future Research Directions and Innovations in 6 Acetyl 2 Aminonicotinaldehyde Chemistry
Development of Sustainable and Green Chemical Syntheses for Derivatives
The principles of green chemistry are increasingly pivotal in guiding the synthesis of 6-Acetyl-2-aminonicotinaldehyde derivatives. The focus is shifting away from traditional methods that may involve harsh conditions or hazardous reagents, towards more environmentally benign alternatives. A significant area of development is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. For instance, transaminases are being explored for the asymmetric synthesis of chiral amines from ketone precursors, a transformation relevant to the functional groups present in this compound. nih.govresearchgate.net Lipases are another class of enzymes that can be utilized for esterification and amidation reactions, offering a greener route to a variety of derivatives. nih.gov
Table 1: Potential Green Synthesis Methodologies for this compound Derivatives
| Green Chemistry Approach | Description | Potential Application to this compound |
| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) to catalyze reactions. | Asymmetric synthesis of chiral amines from the acetyl group; Selective esterification or amidation. |
| Aqueous Media Synthesis | Utilizing water as a solvent to reduce the use of volatile organic compounds. | Performing condensation and substitution reactions in aqueous solutions or emulsions. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates and improve yields. | Rapid synthesis of heterocyclic derivatives and condensation products. |
| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity efficiently. | One-pot synthesis of complex heterocyclic systems using the aldehyde and amino functionalities. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry into flow chemistry and automated synthesis platforms is a promising avenue for enhancing efficiency, scalability, and reproducibility. Flow chemistry, where reactions are performed in continuous-flow reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. This technology is particularly advantageous for industrial-scale production.
Automated synthesis platforms, often coupled with high-throughput screening, can rapidly generate libraries of this compound derivatives for various applications. researchgate.net These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery of new compounds with desired properties. chemrxiv.org The development of automated synthesis protocols for pyridine-based molecules, such as 18F-labelled alkylating agents and pyridine-oxazoline (PyOX) ligands, demonstrates the feasibility of applying these technologies to compounds structurally related to this compound. nih.govresearchgate.net
Exploration of Novel Catalytic Systems for Unprecedented Reactivity and Selectivity
The discovery and application of novel catalytic systems are set to revolutionize the reactivity and selectivity of transformations involving this compound. Research is moving beyond traditional catalysts to explore more sophisticated systems that can enable previously challenging or impossible reactions.
Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to metal-based catalysts. mdpi.com Chiral organocatalysts, such as those derived from Cinchona alkaloids, can induce high levels of enantioselectivity in reactions, which is crucial for the synthesis of biologically active molecules. mdpi.com These catalysts can activate substrates through various non-covalent interactions, leading to highly specific transformations. mdpi.com
Furthermore, the development of bio-inspired catalytic systems, such as those mimicking the activity of metalloenzymes, presents another exciting frontier. These systems can offer high efficiency and selectivity under mild, environmentally friendly conditions.
Table 2: Emerging Catalytic Systems for this compound Functionalization
| Catalytic System | Mode of Activation | Potential Transformation |
| Organocatalysis | Iminium/enamine ion formation, hydrogen bonding. | Asymmetric aldol (B89426) and Mannich reactions at the acetyl group; Enantioselective additions to the aldehyde. |
| Photoredox Catalysis | Generation of radical intermediates via visible light. | C-H functionalization of the pyridine (B92270) ring; Cross-coupling reactions. |
| Dual Catalysis | Combination of two different catalytic cycles (e.g., metal and organocatalyst). | Synergistic activation for complex, multi-bond forming reactions. |
| Biocatalytic Cascades | Multiple enzymes in a one-pot reaction sequence. | Multi-step synthesis of complex derivatives with high stereocontrol. researchgate.net |
Design and Synthesis of Advanced Supramolecular Architectures and Functional Materials Utilizing this compound as a Core Component
The unique structural features of this compound, including its multiple coordination sites (the nitrogen of the pyridine ring, the amino group, and the carbonyl oxygen atoms), make it an excellent building block for the construction of advanced supramolecular architectures and functional materials.
A key area of research is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials with a wide range of applications, including gas storage, separation, and catalysis. The design of a Zr(IV)-based nanoscale MOF (NH2-UiO-66) highlights the potential for creating such structured materials. nih.gov By carefully selecting the metal ions and modifying the organic linker, it is possible to tune the properties of the resulting MOFs for specific applications.
The ability of this compound to participate in self-assembly processes, driven by non-covalent interactions such as hydrogen bonding and π-π stacking, is also being explored for the creation of functional materials with novel optical, electronic, or sensing properties.
Deepening Understanding of Structure-Reactivity Relationships (SRR) for Predictive Organic Synthesis
A fundamental goal of future research is to develop a deep, quantitative understanding of the structure-reactivity relationships (SRR) of this compound and its derivatives. This knowledge is crucial for moving from a trial-and-error approach to a more predictive and rational design of synthetic routes and functional molecules.
Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are powerful tools in this endeavor. nih.gov QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. nih.govresearchgate.net By developing robust QSAR models for this compound derivatives, it will be possible to predict the reactivity of new, unsynthesized compounds and to design molecules with optimized properties.
These predictive models, in conjunction with experimental validation, will provide a powerful framework for accelerating the discovery and development of new materials and biologically active compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Acetyl-2-aminonicotinaldehyde, and how can purity be validated?
- Methodological Answer : Begin with nucleophilic substitution or condensation reactions using nicotinaldehyde derivatives as precursors. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients). Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via -NMR (e.g., aldehyde proton at ~9.8 ppm) and IR (C=O stretch at ~1680 cm) . Purity thresholds should align with analytical standards for similar aldehydes (e.g., <1% impurities by area normalization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine - and -NMR to resolve aromatic protons and acetyl/aldehyde groups. Use IR to confirm carbonyl functionalities. Mass spectrometry (EI or ESI-MS) provides molecular weight verification. For complex mixtures, derivatize the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to enhance detection sensitivity in LC-MS workflows .
Q. How should stability studies be designed to assess degradation under varying conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (pH 3–9 buffers, 40–60°C, UV light). Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Use kinetic modeling (zero/first-order) to estimate shelf life. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic applications?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, focusing on the aldehyde and acetyl groups. Simulate reaction pathways (e.g., Schiff base formation) using transition state theory. Validate predictions experimentally via kinetic isotope effects or Hammett plots .
Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Apply mediation analysis to disentangle confounding variables (e.g., solvent polarity, assay temperature). Use structural equation modeling (SEM) to test hypotheses about direct/indirect effects. For longitudinal inconsistencies (e.g., time-dependent activity loss), employ mixed-effects models with random slopes for batch variability .
Q. How can reaction mechanisms involving this compound be experimentally validated?
- Methodological Answer : Use isotopic labeling (e.g., -acetyl group) to track reaction intermediates via NMR or MS. Conduct stopped-flow kinetics to capture transient species. For photochemical reactions, employ time-resolved spectroscopy (e.g., femtosecond laser pulses) to observe excited-state dynamics .
Data Analysis and Interpretation
Q. How to address discrepancies in spectroscopic data across research groups?
- Methodological Answer : Standardize instrumentation protocols (e.g., NMR shimming, LC column lot consistency). Perform interlaboratory comparisons using certified reference materials. For outlier results, apply Grubbs’ test or leverage meta-analysis to quantify between-study heterogeneity .
Q. What experimental designs minimize batch-to-batch variability in synthesis?
- Methodological Answer : Implement factorial design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, catalyst loading). Use response surface methodology (RSM) to identify critical factors. Include internal standards during purification to control for losses .
Tables for Key Data
| Property | Method | Typical Values | Reference |
|---|---|---|---|
| Melting Point | DSC | 120–125°C (decomposes) | |
| UV-Vis | 270 nm (ε = 12,000 L·mol·cm) | ||
| LogP (Octanol-Water) | Shake-flask | 1.8 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
